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Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of

Tofogliflozin in chronic kidney disease (CKD) studies, drawing from both preclinical and

clinical investigations. This document includes summaries of quantitative data, detailed

experimental protocols, and visualizations of key signaling pathways and workflows to support

further research and drug development in this area.

Introduction
Tofogliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein

primarily responsible for glucose reabsorption in the proximal tubules of the kidneys.[1] By

inhibiting SGLT2, Tofogliflozin promotes urinary glucose excretion, thereby lowering blood

glucose levels.[1] Beyond its glycemic control, Tofogliflozin has garnered attention for its

potential renoprotective effects, which are of significant interest in the management of chronic

kidney disease, particularly in patients with type 2 diabetes.[2][3] This document outlines the

methodologies and findings from key studies investigating the use of Tofogliflozin in the

context of CKD.
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The following tables summarize the quantitative data from preclinical and clinical studies on the

effects of Tofogliflozin on key renal and metabolic parameters.
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Animal Model
Tofogliflozin
Dose &
Administration

Duration Key Findings Reference

KK-Ay Mice

(Type 2

Diabetes)

0.015% in diet 8 weeks

- Significantly

lowered HbA1c. -

Did not reverse

albuminuria. -

Ameliorated

glomerular

hypertrophy and

podocyte loss. -

Suppressed

tubular

inflammation

(reduced MCP-1

and KIM-1

expression).

[4][5]

db/db Mice (Type

2 Diabetes)

0.005% or

0.015% in diet
8 weeks

- Prevented the

increase in

urinary

albumin/creatinin

e ratio (by 50-

70%). -

Attenuated

glomerular

hypertrophy. -

Preserved

pancreatic beta-

cell function.

[6]

KKAy/Ta Mice

(Obese Type 2

Diabetes)

0.015% in diet 5 weeks - Suppressed

albuminuria and

tubulointerstitial

injury. - Blocked

the elevation of

urinary N-acetyl-

β-d-

[7]
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glucosaminidase

activity.

Clinical Studies in Patients with Diabetic Kidney Disease
RESTORE-nephropathy Study[8][9]

Parameter
Baseline
(Mean ± SE)

Week 24 (1st
Administration
) (Mean ± SE)

Week 36
(Withdrawal)
(Mean ± SE)

Week 60 (Re-
administration
) (Mean ± SE)

Urinary Albumin-

to-Creatinine

Ratio (UACR)

(mg/gCr)

265.6 ± 48.0 165.7 ± 34.0 228.3 ± 45.4 162.9 ± 36.3

Hemoglobin A1c

(HbA1c) (%)
7.6 ± 0.1 7.2 ± 0.1 7.7 ± 0.1 7.3 ± 0.1**

Body Weight (kg) 73.0 ± 2.3 70.4 ± 2.2 71.3 ± 2.2 69.8 ± 2.2***

Systolic Blood

Pressure

(mmHg)

131.1 ± 2.5 124.9 ± 2.6 129.5 ± 2.8 124.7 ± 2.9

Estimated

Glomerular

Filtration Rate

(eGFR)

(mL/min/1.73m²)

69.9 ± 3.1 65.5 ± 3.0** 68.0 ± 3.1 66.2 ± 3.2

p < 0.05, **p <

0.01, ***p <

0.001 for

intragroup

comparisons with

baseline.
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Preclinical Animal Study Protocol: Tofogliflozin in KK-Ay
Mice
This protocol is based on a study investigating the effects of Tofogliflozin on diabetic kidney

disease progression in a mouse model.[4]

1. Animal Model:

Male KK-Ay mice (a model for type 2 diabetes) and control KK mice, 5 weeks old.

2. Tofogliflozin Administration:

At 7 weeks of age, KK-Ay mice are started on a diet containing 0.015% Tofogliflozin for 8

weeks.

Control KK-Ay mice receive a standard diet.

3. Experimental Workflow:
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Start: 5-week-old KK-Ay mice

Acclimatization (2 weeks)

Initiate Tofogliflozin Treatment (0.015% in diet) at 7 weeks of age

Treatment Period (8 weeks)

Weekly Monitoring:
- Body weight

- Food and water intake

Endpoint at 15 weeks of age:
- Blood and urine collection
- Kidney tissue harvesting

Click to download full resolution via product page

Preclinical study workflow for Tofogliflozin administration in KK-Ay mice.

4. Biochemical Measurements:

Urine Albumin-to-Creatinine Ratio (UACR): 24-hour urine is collected using metabolic cages.

UACR is measured using a suitable immunoassay analyzer.

Hemoglobin A1c (HbA1c): Blood samples are collected at the beginning and end of the study

for HbA1c analysis.

5. Histological Analysis:

Kidney tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
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Immunohistochemistry: Sections are stained with antibodies against markers of inflammation

(e.g., MCP-1), kidney injury (e.g., KIM-1), and fibrosis.

Morphometric Analysis: Glomerular and mesangial areas are quantified using image analysis

software.

Clinical Study Protocol: TRUTH-DKD Trial
This protocol outlines the design of the ongoing TRUTH-DKD trial, a multicenter, randomized,

open-label, controlled study.[10][11][12]

1. Study Population:

120 participants with type 2 diabetes and diabetic kidney disease.

Inclusion Criteria: eGFR ≥ 30 mL/min/1.73 m² and UACR between 30 and 2000 mg/gCr.[10]

[11]

Exclusion Criteria: History of SGLT2 inhibitor use within 3 months.[8]

2. Study Design:

Participants are randomized (1:1) to receive either Tofogliflozin (20 mg/day) or Metformin.

Stratification: Based on baseline UACR (<300 or ≥300 mg/gCr), eGFR (<60 or ≥60

mL/min/1.73 m²), and age (<65 or ≥65 years).[10]

3. Study Endpoints:

Primary Endpoint: Change in UACR from baseline at 52 weeks.[10][11]

Secondary Endpoints: Changes in UACR at 26 and 104 weeks, slope of eGFR decline, and

changes in HbA1c, body weight, and blood pressure.[10]

4. Clinical Trial Workflow:
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Screening of Patients with T2D and DKD

Enrollment (n=120)

Randomization (1:1)

Tofogliflozin (20 mg/day) Metformin

Follow-up at 26, 52, and 104 weeks

Primary Endpoint Analysis:
Change in UACR at 52 weeks

Secondary Endpoint Analysis:
Changes in eGFR, HbA1c, etc.

Click to download full resolution via product page

Workflow of the TRUTH-DKD clinical trial.

Signaling Pathways
The renoprotective effects of Tofogliflozin are believed to be mediated through multiple

signaling pathways, primarily by mitigating the downstream effects of hyperglycemia in the

renal tubules.

Tofogliflozin's Mechanism of Action in Renal Proximal
Tubule Cells
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Tofogliflozin's inhibition of SGLT2 in the proximal tubule leads to a reduction in intracellular

glucose, which in turn ameliorates several pathological pathways associated with diabetic

kidney disease.
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Tofogliflozin's inhibitory action on SGLT2 reduces intracellular glucose, mitigating downstream
pathological pathways.

Restoration of Tubuloglomerular Feedback
In diabetic conditions, increased glucose and sodium reabsorption in the proximal tubule leads

to reduced sodium delivery to the macula densa, causing afferent arteriole dilation and

glomerular hyperfiltration. SGLT2 inhibitors like Tofogliflozin can help restore this feedback

mechanism.

Hyperglycemia

Increased Proximal Tubule
Glucose & Na+ Reabsorption (via SGLT2)

Reduced NaCl delivery
to Macula Densa

Afferent Arteriole Dilation

Glomerular Hyperfiltration

Tofogliflozin

Inhibits

Normalized Proximal Tubule
Glucose & Na+ Reabsorption

Increased NaCl delivery
to Macula Densa

Afferent Arteriole Constriction

Normalized Glomerular Filtration

Click to download full resolution via product page

Tofogliflozin helps restore tubuloglomerular feedback, leading to normalized glomerular
filtration.
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Tofogliflozin demonstrates promising renoprotective effects in both preclinical and clinical

settings, primarily in the context of diabetic kidney disease. Its mechanism of action extends

beyond glycemic control to include the modulation of key pathways involved in renal

pathophysiology, such as inflammation, oxidative stress, and glomerular hemodynamics. The

provided data and protocols offer a foundation for researchers and drug development

professionals to design and execute further studies to fully elucidate the therapeutic potential of

Tofogliflozin in the management of chronic kidney disease. The ongoing TRUTH-DKD trial is

anticipated to provide more definitive evidence on the comparative efficacy of Tofogliflozin in

this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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